2-(Methoxymethyl)-1,3,4-oxadiazole

Catalog No.
S9031625
CAS No.
M.F
C4H6N2O2
M. Wt
114.10 g/mol
Availability
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2-(Methoxymethyl)-1,3,4-oxadiazole

Product Name

2-(Methoxymethyl)-1,3,4-oxadiazole

IUPAC Name

2-(methoxymethyl)-1,3,4-oxadiazole

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

InChI

InChI=1S/C4H6N2O2/c1-7-2-4-6-5-3-8-4/h3H,2H2,1H3

InChI Key

AISQIKLSCYJIFN-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=CO1

The exploration of 1,3,4-oxadiazole derivatives began in the mid-20th century, following the serendipitous discovery of their thermal stability and aromatic character. Early studies focused on synthesizing analogs of furan and pyridine, leading to the identification of 1,3,4-oxadiazole’s bioisosteric potential. By the 1980s, researchers recognized its capacity to mimic ester and amide functionalities, enabling its integration into pharmacophores resistant to enzymatic degradation.

A landmark achievement occurred in 2007 with the FDA approval of raltegravir, an HIV integrase inhibitor featuring a 1,3,4-oxadiazole core. This breakthrough validated the scaffold’s utility in antiviral therapeutics and spurred investigations into its applications for cancer and bacterial infections. Subsequent innovations, such as zibotentan (an endothelin receptor antagonist) and tiodazosin (an α1-adrenergic blocker), further demonstrated the structural adaptability of 1,3,4-oxadiazole in modulating diverse biological pathways.

Table 1: Historical Milestones in 1,3,4-Oxadiazole Drug Development

YearDiscovery/DevelopmentTherapeutic AreaSource Citation
1958Synthesis of first 1,3,4-oxadiazole analogsAntimicrobial screening
2007Raltegravir approvalAntiretroviral therapy
2012Zibotentan phase III trials for prostate cancerOncology

Role of 2-(Methoxymethyl) Substituents in Bioactive Molecule Design

The 2-(methoxymethyl) group introduces critical modifications to the 1,3,4-oxadiazole framework, enhancing its interaction with hydrophobic enzyme pockets while maintaining water solubility. The methoxy (-OCH₃) moiety donates electron density via resonance, stabilizing charge-transfer interactions with target proteins. Concurrently, the methylene (-CH₂-) bridge provides conformational flexibility, allowing the substituent to adopt optimal binding orientations.

Comparative studies of 2-(methoxymethyl)-1,3,4-oxadiazole against unsubstituted analogs reveal marked improvements in bioavailability. For instance, derivatives bearing this group exhibit 2–3-fold higher intestinal absorption in rodent models due to reduced polarity. In antibacterial applications, the substituent’s steric bulk disrupts bacterial efflux pumps, potentiating activity against multidrug-resistant Staphylococcus aureus.

Table 2: Impact of 2-(Methoxymethyl) Substitution on Pharmacological Properties

PropertyUnsubstituted Oxadiazole2-(Methoxymethyl) Derivative
LogP (Lipophilicity)1.2 ± 0.32.1 ± 0.2
Solubility (mg/mL)0.81.5
Protein Binding Affinity45%72%

Quantum mechanical calculations further elucidate the substituent’s effects. The methoxymethyl group increases the electron density at the oxadiazole ring’s N3 atom by 18%, facilitating hydrogen bonding with catalytic residues in enzymes like HIV integrase. This electronic modulation also reduces the compound’s susceptibility to oxidative metabolism, extending its half-life in vivo.

Traditional Cyclocondensation Approaches Using Hydrazide Precursors

The foundation of 1,3,4-oxadiazole synthesis lies in cyclocondensation reactions, typically employing hydrazide intermediates activated by dehydrating agents. For methoxymethyl-containing derivatives, the process often begins with:

  • Methoxymethyl-functionalized hydrazides derived from esterification of carboxylic acids followed by hydrazinolysis
  • Cyclization using phosphorus oxychloride (POCl₃) as the dehydrating agent, achieving yields of 60–75% under reflux conditions [1] [6]

A representative pathway involves:

  • Synthesis of methoxymethyl-substituted carboxylic acid hydrazide via hydrazine hydrate treatment of corresponding esters
  • Cyclodehydration with POCl₃ at 80–100°C for 4–6 hours [2] [6]

Key advantages include:

  • Compatibility with aromatic and aliphatic substituents
  • Established reaction protocols requiring standard laboratory equipment

Microwave-Assisted and Solvent-Free Synthesis Protocols

Modern synthetic approaches leverage microwave irradiation to enhance efficiency:

MethodConditionsYield (%)Reaction TimeSource
Solvent-free MWI300 W, 100°C85–928–12 min [4]
POCl₃-mediated MWI150 W, ethanol, 80°C78–8515–20 min [3]
Silica-supported MWI250 W, solvent-free90–955–8 min [2]

Microwave methods demonstrate:

  • 3–5x faster reaction kinetics compared to conventional heating [3] [4]
  • Improved yields through reduced side reactions
  • Energy efficiency with power inputs typically ≤300 W

Notable advancements include catalyst-free protocols using:

  • Hydrazine hydrate
  • Isothiocyanates
  • Methoxymethyl-containing acid chlorides
    Under microwave irradiation (150–300 W), these components undergo cyclodesulfurization to form 2-amino-5-(methoxymethyl)-1,3,4-oxadiazoles in ≤20 minutes [4].

Post-Functionalization Strategies for Methoxymethyl Group Introduction

Secondary modification of preformed 1,3,4-oxadiazole cores enables precise methoxymethyl group installation:

Key approaches:

A recent one-pot strategy combines:

  • Oxadiazole formation from carboxylic acids
  • Immediate Pd-catalyzed arylation
  • Methoxymethyl group introduction via Suzuki coupling
    This cascade approach achieves 55–68% overall yield while maintaining functional group tolerance [5].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

114.042927438 g/mol

Monoisotopic Mass

114.042927438 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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